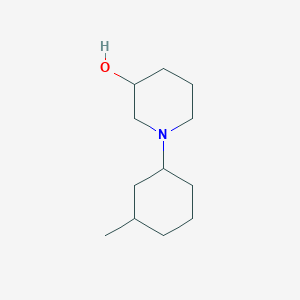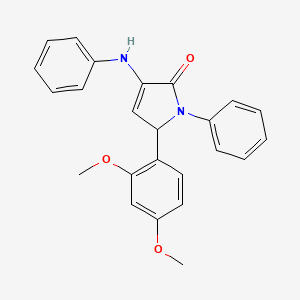![molecular formula C20H25BrN2O3 B5170979 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5170979.png)
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is a complex organic compound that features a bromine atom, an ethoxyphenyl group, a piperazine ring, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 2-ethoxybenzyl chloride under basic conditions.
Bromination and Methoxylation: The final steps involve bromination and methoxylation of the phenol ring, typically using bromine and methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Quinones
Reduction: De-brominated phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or antiviral agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(4-Bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-((1-(4-bromo-3substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3/c1-3-26-18-7-5-4-6-17(18)23-10-8-22(9-11-23)14-15-12-16(21)13-19(25-2)20(15)24/h4-7,12-13,24H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZYWXNTJOOGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![N-[3-(morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B5170914.png)
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)
![2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5170923.png)

![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B5170961.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B5170966.png)
![(5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5170972.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)


